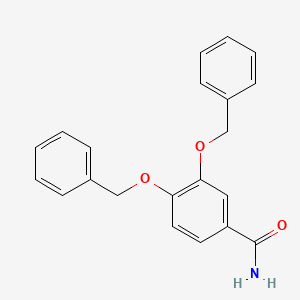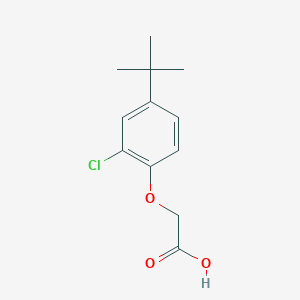
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester, also known as tert-butyl malonate, is an organic compound with the molecular formula C7H12O4. It is a derivative of malonic acid where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of propanedioic acid, mono(1,1-dimethylethyl) ester often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and tert-butyl alcohol.
Alkylation: The compound can undergo alkylation reactions at the methylene group between the two carbonyl groups, forming substituted malonates.
Decarboxylation: Upon heating, the compound can decarboxylate to form tert-butyl acetate and carbon dioxide.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Alkylation: Requires strong bases such as sodium hydride or potassium tert-butoxide and alkyl halides.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Major Products
Hydrolysis: Malonic acid and tert-butyl alcohol.
Alkylation: Substituted malonates.
Decarboxylation: Tert-butyl acetate and carbon dioxide.
Aplicaciones Científicas De Investigación
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of active pharmaceutical ingredients and drug intermediates.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, mono(1,1-dimethylethyl) ester involves its reactivity as an ester and its ability to undergo nucleophilic substitution and decarboxylation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, where both hydrogen atoms are replaced by methyl groups.
Diethyl malonate: An ester of malonic acid with ethyl groups replacing the hydrogen atoms.
Methyl tert-butyl malonate: Similar to propanedioic acid, mono(1,1-dimethylethyl) ester but with one methyl group and one tert-butyl group.
Uniqueness
3-tert-butoxy-3-oxo-propanoate;Malonic acid mono-tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Fórmula molecular |
C7H11O4- |
|---|---|
Peso molecular |
159.16 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9)/p-1 |
Clave InChI |
NGGGZUAEOKRHMA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8791910.png)






![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B8791874.png)
![6-(4-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791888.png)

